molecular formula C21H22N4O4 B557430 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid CAS No. 159610-89-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

Cat. No. B557430
CAS RN: 159610-89-6
M. Wt: 394,42 g/mole
InChI Key: PJRFTUILPGJJIO-IBGZPJMESA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid” is a complex organic compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is used for preparing stapled peptides by ring closing metathesis .


Synthesis Analysis

The synthesis of this compound could potentially involve the Arndt-Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. The Fmoc group is a common protecting group used in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The Fmoc group can be removed under mildly acidic conditions, which allows for the sequential addition of amino acids in peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Some properties such as its molecular weight (438.5 g/mol) are known.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-azidolysine is used in peptide synthesis . The side-chain azido group is stable to piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols .

Click Chemistry

This compound is a useful tool for click chemistry by Fmoc SPPS . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions.

Synthesis of Branched Peptides

Fmoc-L-azidolysine is used for the synthesis of branched peptides . Branched peptides have a variety of applications, including as therapeutic agents and in the study of protein-protein interactions.

Synthesis of Side-chain Modified Peptides

This compound is also used for the synthesis of side-chain modified peptides . Side-chain modification can alter the properties of peptides, making them more suitable for certain applications.

Synthesis of Cyclic Peptides

Fmoc-L-azidolysine is used in the synthesis of cyclic peptides . Cyclic peptides have a variety of applications, including as therapeutic agents and in the study of protein-protein interactions.

Construction of Hydrogels

In recent years, several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including Fmoc-L-azidolysine, have been used to construct hydrogels . These hydrogels find a wide range of applications, including in drug delivery and tissue engineering.

pH-Controlled Ambidextrous Gelation

Fmoc-L-azidolysine exhibits pH-controlled ambidextrous gelation . This means it can form both hydrogels and organogels at different pH values, which is significant among gelators.

Drug Carrier

Fmoc-L-azidolysine has been used as a drug carrier . Its ability to form gels makes it suitable for this application, as drugs can be incorporated into the gel and then released in a controlled manner.

Future Directions

This compound is used for preparing stapled peptides by ring closing metathesis . Stapled peptides are a promising area of research in drug discovery, as they can potentially target protein-protein interactions that were previously considered “undruggable”. Therefore, compounds like “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid” could have important applications in the development of new therapeutics.

Mechanism of Action

Fmoc-L-azidolysine, also known as Fmoc-Lys(N3)-OH, Fmoc-L-Lys(N3)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a compound with a wide range of applications in peptide and protein chemistry .

Target of Action

The primary targets of Fmoc-L-azidolysine are proteins and peptides. It is used in the synthesis of branched, side-chain modified, and cyclic peptides .

Mode of Action

Fmoc-L-azidolysine interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS). The side-chain azido group is stable to both piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines .

Biochemical Pathways

Fmoc-L-azidolysine is involved in the CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . This reaction has found a plethora of applications in peptide and protein chemistry because 1,2,3-triazoles present a motif with structural and electronic characteristics similar to those of the peptide bond .

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its stability to piperidine and tfa, and its ability to be converted to an amine .

Result of Action

The result of Fmoc-L-azidolysine’s action is the synthesis of branched, side-chain modified, and cyclic peptides. These peptides have a wide range of applications in biochemical research and drug development .

Action Environment

The action of Fmoc-L-azidolysine is influenced by environmental factors such as temperature and pH. It is stable at a temperature of 15-25°C . The presence of piperidine and TFA, as well as the use of reducing agents such as thiols or phosphines, can also influence its action .

properties

IUPAC Name

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFTUILPGJJIO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648864
Record name 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

CAS RN

159610-89-6
Record name 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fmoc-Lys(N3)-OH contribute to the study of metal-binding peptides?

A1: Fmoc-Lys(N3)-OH serves as a crucial building block in the synthesis of peptides with tailored metal-binding properties. The azide group within Fmoc-Lys(N3)-OH enables its conjugation with other molecules via "click chemistry." In the referenced study [], Fmoc-Lys(N3)-OH reacts with 2-ethynylpyridine through a copper-catalyzed azide-alkyne cycloaddition, generating a novel non-natural amino acid, Lys(PYRIT). This modified amino acid incorporates into peptides during solid-phase synthesis and offers a site for divalent metal ion coordination due to its PYRIdinyl/Triazolyl side-chain. This approach facilitates the investigation of metal-binding in peptides, potentially relevant to understanding biological processes and developing new biomaterials.

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